3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid
CAS No.: 2402828-60-6
Cat. No.: VC4215850
Molecular Formula: C14H21NO4
Molecular Weight: 267.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2402828-60-6 |
|---|---|
| Molecular Formula | C14H21NO4 |
| Molecular Weight | 267.325 |
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid |
| Standard InChI | InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-5,7-8H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | HVTLPJJSMKZNBB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)C#CC(=O)O |
Introduction
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid is a chemical compound that belongs to the class of cyclohexane derivatives. It is known for its role as an inhibitor in certain biochemical pathways, particularly those related to fatty acid metabolism. This compound is characterized by its complex molecular structure, which includes a cyclohexyl ring, a propynoic acid moiety, and a tert-butoxycarbonyl (Boc) protected amino group.
Molecular Formula and Weight
Synthesis
The synthesis of 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid typically involves the reaction of a cyclohexylamine derivative with a propynoic acid derivative in the presence of a coupling agent. The Boc group is introduced to protect the amino group during the synthesis process.
Applications
This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly those involved in pharmaceutical research. Its role as a fatty acid inhibitor suggests potential applications in the development of drugs targeting metabolic disorders.
Biochemical Role
Research indicates that compounds like 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid can modulate fatty acid metabolism by inhibiting key enzymes involved in the process. This modulation can have implications for the treatment of conditions related to lipid metabolism.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Role/Use |
|---|---|---|---|
| 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid | C14H21NO4 | 267.32 g/mol | Fatty acid inhibitor |
| 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid | C14H25NO4 | 271.35 g/mol | Intermediate in synthesis |
| Propiolic Acid | C3H2O2 | 54.05 g/mol | Terminal acetylenic compound |
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